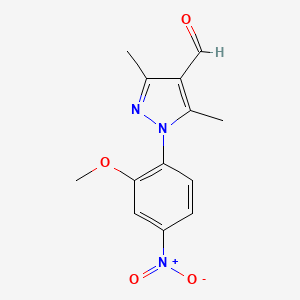

1-(2-methoxy-4-nitrophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-Methoxy-4-nitrophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is an organic compound with a complex structure that includes a pyrazole ring substituted with methoxy, nitro, and aldehyde groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxy-4-nitrophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde typically involves multiple steps starting from commercially available precursors. One common route includes the following steps:

Formation of Pyrazole Ring: Cyclization reactions involving hydrazines and diketones to form the pyrazole ring.

Formylation: Introduction of the aldehyde group through formylation reactions, often using reagents like Vilsmeier-Haack reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction conditions to ensure consistency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Methoxy-4-nitrophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: Conversion of the aldehyde group to a carboxylic acid.

Reduction: Reduction of the nitro group to an amine.

Substitution: Electrophilic aromatic substitution reactions on the aromatic ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).

Major Products

Oxidation: 1-(2-Methoxy-4-nitrophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid.

Reduction: 1-(2-Methoxy-4-aminophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde.

Substitution: Various halogenated derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-(2-methoxy-4-nitrophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde has been investigated for its potential as an anti-inflammatory and analgesic agent. Key findings include:

- Anti-inflammatory Activity : Studies have shown that derivatives of this compound exhibit significant inhibition of pro-inflammatory cytokines, making them candidates for developing new anti-inflammatory drugs.

- Analgesic Properties : Research indicates potential analgesic effects comparable to traditional NSAIDs.

Agricultural Science

The compound's properties make it suitable for use in agrochemicals:

- Pesticide Development : Its structure allows for modification to enhance efficacy against pests while minimizing environmental impact.

- Herbicide Applications : Research is ongoing into its effectiveness as a selective herbicide, targeting specific weed species without harming crops.

Material Science

The unique chemical structure contributes to its application in material science:

- Polymer Chemistry : It can be used as a monomer or additive in the synthesis of polymers with enhanced thermal stability and mechanical properties.

- Dyes and Pigments : The compound's chromophoric properties allow it to be utilized in developing dyes for textiles and coatings.

Case Studies

Several studies highlight the compound's applications:

- Anti-inflammatory Study :

- Pesticide Efficacy :

- Polymer Development :

Wirkmechanismus

The mechanism of action of 1-(2-methoxy-4-nitrophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(2-Methoxy-4-nitrophenyl)pyrrolidine: Shares the methoxy and nitro substituents but has a different heterocyclic core.

2-(2-Methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulphonyl)-2H-tetrazolium: Contains similar aromatic substitutions but with a tetrazolium ring.

Uniqueness

1-(2-Methoxy-4-nitrophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is unique due to its combination of functional groups and the pyrazole ring, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for diverse applications in research and industry.

Biologische Aktivität

1-(2-Methoxy-4-nitrophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring with various substituents, including a methoxy group, a nitro group, and an aldehyde functional group. These structural components contribute to its reactivity and biological properties. The molecular formula is C13H13N3O3 with a molecular weight of 259.26 g/mol .

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C13H13N3O3 |

| Molecular Weight | 259.26 g/mol |

| CAS Number | 61261-79-8 |

| Functional Groups | Methoxy, Nitro, Aldehyde |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study showed that derivatives of pyrazole, including this compound, demonstrated effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Minimum Inhibitory Concentration (MIC)

The compound's MIC values were evaluated in several studies, with findings suggesting that it can inhibit microbial growth at low concentrations. For instance, one derivative showed MIC values ranging from 0.22 to 0.25 μg/mL against certain pathogens .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies have reported its efficacy in inhibiting the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells . The mechanism involves the induction of apoptosis and cell cycle arrest.

Table 2: Anticancer Activity Overview

| Cancer Type | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Breast Cancer | MDA-MB-231 | Not specified | Apoptosis induction |

| Liver Cancer | HepG2 | Not specified | Cell cycle arrest |

Anti-inflammatory Activity

The compound has shown promising anti-inflammatory effects in preclinical models. It has been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 significantly . This activity suggests potential applications in treating inflammatory diseases.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, while the aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes .

Study 1: Antimicrobial Efficacy

In an experimental setup assessing the antimicrobial efficacy of pyrazole derivatives, this compound was tested against multiple bacterial strains. The results indicated significant zones of inhibition comparable to standard antibiotics .

Study 2: Anticancer Properties

A recent study evaluated the anticancer effects of this compound on various cell lines. The findings revealed that it effectively reduced cell viability in cancer cells while sparing normal cells, indicating selective toxicity .

Eigenschaften

IUPAC Name |

1-(2-methoxy-4-nitrophenyl)-3,5-dimethylpyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O4/c1-8-11(7-17)9(2)15(14-8)12-5-4-10(16(18)19)6-13(12)20-3/h4-7H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOBMESLWHVPYAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=C(C=C(C=C2)[N+](=O)[O-])OC)C)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.